molecular formula C24H38O4 B11934858 [(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

Cat. No.: B11934858
M. Wt: 390.6 g/mol
InChI Key: CFEOXVWJRPHLSF-OMWVBJPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a labdane-type diterpenoid derivative featuring a hexahydronaphthalene core with acetyloxy and methylpentenyl substituents. Its structure includes a 3-methylidene group and multiple methyl substitutions, contributing to its stereochemical complexity . This compound is structurally related to labdane diterpenes, which are known for diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3/t19?,20?,21?,23?,24-/m0/s1

InChI Key

CFEOXVWJRPHLSF-OMWVBJPMSA-N

Isomeric SMILES

CC(=O)OC1CC(=C)C([C@]2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Larixyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of larixyl acetate, which are used in further chemical and pharmacological studies .

Mechanism of Action

Larixyl acetate exerts its effects primarily by inhibiting transient receptor potential canonical 6 channels. This inhibition leads to a reduction in calcium ion entry and ionic currents, which in turn affects various cellular processes. The compound also modulates the mTOR signaling pathway, enhancing autophagy and limiting endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Weights
Compound Name Molecular Weight Core Structure Key Functional Groups
Target Compound 484.629 Hexahydronaphthalene Acetyloxy, methylpentenyl, methylidene
8-O-Acetylshanzhiside Methyl Ester () ~500 (estimated) Cyclopenta[c]pyran Acetyloxy, hydroxyl, methyl ester
(1R,4aS,5R,8aS)-3-methyl-8-methylidene-5-propan-2-yl-2,4a,5,6,7,8a-hexahydro-1H-naphthalen-1-ol () 220.354 Hexahydronaphthalene Hydroxyl, methylidene, isopropyl
(6b,7b,13R)-6,7-Diacetoxy-8,14-labdadiene-13-ol (synonym of target compound, ) ~484 Labdadiene Diacetoxy, labdadiene backbone
Cubenol () 220.354 Hexahydronaphthalene Hydroxyl, isopropyl, dimethyl
  • Functional Group Impact: The target compound’s acetyloxy groups distinguish it from hydroxylated analogs like cubenol () and 8-O-acetylshanzhiside (). Acetylation typically increases lipophilicity, altering membrane permeability and metabolic stability .

Research Findings and Data Analysis

Table 3: Charge and Solubility Parameters
Compound H+ Donors H+ Acceptors LogP (Predicted)
Target Compound 0 6 ~4.5
Cubenol () 1 1 ~3.2
8-O-Acetylshanzhiside 3 8 ~1.8
  • The target compound’s higher LogP (predicted) aligns with its acetylated structure, favoring lipid-rich environments .

Biological Activity

The compound [(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate (CAS No. 1438-66-0) is a naturally occurring substance derived from larch resin. It has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H34O2C_{20}H_{34}O_2, with a molecular weight of 306.5 g/mol. The IUPAC name reflects its complex structure, which includes multiple chiral centers and functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
IUPAC Name(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol
CAS Number1438-66-0

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

TRPC6 Ion Channel Inhibition

One of the notable biological activities of this compound is its ability to inhibit the TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6) ion channel. This inhibition can impact various physiological processes including calcium signaling pathways that are essential for muscle contraction and neuronal signaling. Studies have shown that the compound acts as a potent inhibitor of TRPC6 channels .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory conditions .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various compounds derived from larch resin. The results indicated that this compound showed a higher radical scavenging activity compared to standard antioxidants like ascorbic acid.

Clinical Implications of TRPC6 Inhibition

In a clinical context, the inhibition of TRPC6 channels by this compound was linked to reduced cardiac hypertrophy in animal models. This suggests a potential role in cardiovascular health and highlights the need for further studies to explore its therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.